5-Bromo-2-(butylamino)benzoic acid

Description

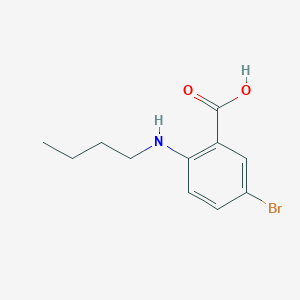

Structure

2D Structure

3D Structure

Properties

CAS No. |

100129-13-3 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

5-bromo-2-(butylamino)benzoic acid |

InChI |

InChI=1S/C11H14BrNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h4-5,7,13H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

FMNRKAUYIWDPLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Detailed Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for 5-Bromo-2-(butylamino)benzoic acid is not publicly available, the analysis of a closely related compound, 5-Bromo-2-(phenylamino)benzoic acid, provides a robust model for its solid-state conformation. nih.gov

In the crystal structure of 5-Bromo-2-(phenylamino)benzoic acid, the molecule exhibits a twisted conformation. nih.gov This twisting is a result of steric hindrance between the phenyl ring and the carboxylic acid group. The dihedral angle, which is the angle between the planes of the two aromatic rings, is reported to be 45.74 (11)°. nih.gov For this compound, a similar, non-planar conformation is expected. The flexible butyl chain would likely adopt a low-energy, staggered conformation.

| Parameter | Value in 5-Bromo-2-(phenylamino)benzoic acid | Expected for this compound |

| Dihedral Angle between Rings | 45.74 (11)° nih.gov | A twisted conformation is expected due to steric hindrance. |

| Butyl Chain Conformation | N/A | Expected to be in a staggered, low-energy conformation. |

The structure of 5-Bromo-2-(phenylamino)benzoic acid reveals the presence of an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid group (N—H⋯O). nih.gov This type of hydrogen bond is a common feature in 2-aminobenzoic acid derivatives and contributes to the stability of the molecular conformation. nih.govnih.gov In addition to this intramolecular interaction, intermolecular hydrogen bonds are also observed. nih.gov

A characteristic feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netnih.govresearchgate.net This is observed in the crystal structure of 5-Bromo-2-(phenylamino)benzoic acid, where molecules pair up to form these inversion dimers. nih.gov This dimerization is a strong and recurring motif in the crystal structures of benzoic acid derivatives. researchgate.net It is highly probable that this compound would also exhibit this dimeric structure in its crystalline phase.

| Hydrogen Bond Type | Description | Observed in Related Structures |

| Intramolecular | Between the amine hydrogen and the carbonyl oxygen (N—H⋯O). | Yes, in 5-Bromo-2-(phenylamino)benzoic acid. nih.gov |

| Intermolecular | Pairs of O—H⋯O bonds forming carboxylic acid inversion dimers. | Yes, in 5-Bromo-2-(phenylamino)benzoic acid and other benzoic acid derivatives. nih.govnih.gov |

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

While specific spectra for this compound are not available, the vibrational spectra of 2-amino-5-bromobenzoic acid have been studied and provide a good approximation. indexcopernicus.com The key vibrational modes are associated with the carboxylic acid, the amino group, and the substituted benzene (B151609) ring.

The stretching vibration of the carbonyl group (C=O) in benzoic acid derivatives is typically observed as a strong band in both the infrared (IR) and Raman spectra. indexcopernicus.com For 2-amino-5-bromobenzoic acid, this band appears at 1655 cm⁻¹ in the IR spectrum and 1652 cm⁻¹ in the Raman spectrum. indexcopernicus.com The N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. The O-H stretching of the carboxylic acid is a broad band, often centered around 3000 cm⁻¹, due to hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound |

| Amino (N-H) | Stretching | 3300 - 3500 | 2-amino-5-bromobenzoic acid indexcopernicus.com |

| Carboxylic Acid (O-H) | Stretching (broad) | ~3000 | General for carboxylic acids indexcopernicus.com |

| Carbonyl (C=O) | Stretching | 1650 - 1670 | 2-amino-5-bromobenzoic acid indexcopernicus.com |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 | General for aromatic compounds indexcopernicus.com |

| C-Br | Stretching | 500 - 600 | General for bromoarenes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide detailed structural information.

In the ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups. The protons of the butyl group would appear in the upfield region (typically 0.9-3.5 ppm), with the methylene (B1212753) group adjacent to the nitrogen showing the most downfield shift in this group. The acidic proton of the carboxylic acid would likely be a broad singlet at a very downfield position (>10 ppm).

In the ¹³C NMR spectrum, the carbon of the carbonyl group would be the most downfield signal (typically 165-175 ppm). The aromatic carbons would appear in the range of 110-150 ppm. The carbons of the butyl group would be found in the upfield region (typically 10-50 ppm). The ¹³C chemical shift of the carboxylic acid carbon is particularly sensitive to the degree of hydrogen bonding and dimerization. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Carboxylic Acid (-COOH) | > 10 (broad singlet) |

| Aromatic (Ar-H) | 6.5 - 8.0 | |

| Amine (-NH-) | Variable (broad) | |

| Butyl (-CH₂-N) | ~3.0 - 3.5 | |

| Butyl (-CH₂-CH₂-N) | ~1.5 - 1.8 | |

| Butyl (-CH₂-CH₃) | ~1.3 - 1.5 | |

| Butyl (-CH₃) | ~0.9 | |

| ¹³C | Carbonyl (-C=O) | 165 - 175 |

| Aromatic (Ar-C) | 110 - 150 | |

| Butyl (-CH₂-N) | ~40 - 50 | |

| Butyl (-CH₂-) | ~20 - 30 | |

| Butyl (-CH₃) | ~14 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of molecules. For derivatives of benzoic acid, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p) or 6.31G*, offer deep insights into various molecular properties. nih.govmdpi.comnih.gov

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For analogs like 2-amino-5-bromobenzoic acid, DFT calculations are used to determine optimized bond lengths and angles. nih.gov These calculated values are often in close agreement with experimental data obtained from techniques like X-ray crystallography, validating the computational model. nih.govnih.gov

Table 1: Representative Calculated vs. Experimental Bond Parameters for Analogous Benzoic Acid Structures This table presents illustrative data from related compounds to show the type of information gained from DFT analysis. Specific values for the title compound would require dedicated computation.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | C-Br | ~1.89 Å | ~1.90 Å |

| Bond Length | C-C (aromatic) | 1.38 - 1.41 Å | 1.37 - 1.40 Å |

| Bond Length | C=O | ~1.22 Å | ~1.23 Å |

| Bond Length | C-OH | ~1.35 Å | ~1.34 Å |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

Studies on the methyl ester of 2-amino-5-bromobenzoic acid have shown that DFT calculations can effectively determine these energy levels. nih.govmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it takes less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis indicates the potential for charge transfer within the molecule, which is crucial for understanding its interaction mechanisms and electronic behavior. nih.govmdpi.com For "5-Bromo-2-(butylamino)benzoic acid," the HOMO-LUMO gap would influence its polarizability and its ability to engage in charge-transfer interactions with biological receptors.

Table 2: Illustrative HOMO-LUMO Energies and Gap from DFT Calculations on an Analog Compound (2-amino-5-bromobenzoic acid methyl ester)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 eV |

| LUMO | -1.5 eV |

| Energy Gap (ΔE) | 4.5 eV |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). Theoretical calculations of vibrational wavenumbers for the methyl ester of 2-amino-5-bromobenzoic acid have shown excellent correlation with experimental FTIR and FT-Raman spectra after applying a scaling factor. nih.govmdpi.com This allows for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule.

Furthermore, DFT can be used to calculate nonlinear optical (NLO) properties. For molecules with donor-acceptor groups, there is potential for significant NLO activity. Calculations of properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict a molecule's NLO response. nih.govmdpi.com Investigations into related benzoic acid derivatives have quantified these properties, suggesting that such compounds can be candidates for NLO materials. nih.govmdpi.com

Many benzoic acid derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. A detailed DFT study on 2-amino-5-bromobenzoic acid (ABBA), an analog of the title compound, investigated three potential tautomeric forms. nih.gov

Tautomer 1 (T1): The standard form with a carboxylic acid (-COOH) group and a primary amine (-NH2) group.

Tautomer 2 (T2): A zwitterionic form where the amine is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-).

Tautomer 3 (T3): An imidic acid form where the carboxylic acid is O=C(OH) and the amine has become part of a C=N double bond.

The study found that the first tautomeric form (T1), the neutral carboxylic acid, was the most energetically stable. nih.gov Such stability studies are crucial as the biological activity of a molecule can depend on which tautomer is predominant under physiological conditions.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The "this compound" scaffold is of interest for its potential interactions with several important biological targets.

LPA2 Receptor: Lysophosphatidic acid (LPA) receptors are involved in various cellular processes, and the LPA2 subtype is a target for therapies related to gut health and protection from cell death. nih.govnih.gov Computational docking has been used to design specific agonists for the LPA2 receptor. Studies on sulfamoyl benzoic acid analogues show that these compounds can fit into the LPA2 ligand-binding pocket, with binding affinity rationalized through docking scores and analysis of interactions. nih.gov This suggests that other benzoic acid derivatives could be modeled for LPA2 interaction.

D3 Receptor: The dopamine (B1211576) D3 receptor is a key target in the treatment of neuropsychiatric disorders. nih.gov Developing selective antagonists for the D3 receptor is a significant challenge due to its high homology with the D2 receptor. nih.gov Molecular docking has been instrumental in designing D3-selective antagonists. For example, conformationally flexible benzamide (B126) derivatives, including those with a 5-bromo-2,3-dimethoxybenzene moiety, have been synthesized and modeled. Docking studies revealed that these compounds form key interactions, such as hydrogen bonds with ASP110 and halogen bonds with VAL189, within the D3 receptor's binding site, explaining their high affinity and selectivity.

α-Glucosidase and α-Amylase: These enzymes are critical targets for managing type 2 diabetes, as their inhibition can slow the digestion of carbohydrates and reduce post-meal blood glucose spikes. Numerous studies have employed molecular docking to evaluate benzoic acid derivatives as inhibitors of α-glucosidase and α-amylase. These simulations predict how the ligands bind to the active sites of the enzymes. For α-glucosidase, key interactions often involve hydrogen bonding and hydrophobic interactions with active site residues like ASP203, ASP327, and HIS600. The docking scores and predicted binding energies help rank compounds by their potential inhibitory activity, often showing good correlation with in vitro experimental results.

Table 3: Representative Molecular Docking Results for Benzoic Acid Derivatives with Target Enzymes This table shows examples of docking scores for related compounds against diabetes-related enzymes to illustrate the application of this computational technique.

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Phenylthioethyl benzoate (B1203000) deriv. | α-Amylase | -7.5 to -8.5 | ASP197, GLU233, ASP300 |

| Benzothiazine deriv. | α-Glucosidase | -8.0 to -9.5 | ASP203, ASP542, ARG526 |

Structure-Activity Relationship (SAR) Rationalization through Computational Approaches

Computational chemistry provides a powerful lens for understanding the structure-activity relationships (SAR) of bioactive molecules like this compound. By examining the electronic and steric properties of the molecule and its analogs, researchers can rationalize how structural modifications influence biological activity. Although specific computational studies on this compound are not extensively documented in publicly available literature, we can infer its SAR by analyzing studies on closely related anthranilic acid derivatives. These studies consistently highlight the importance of the substituent at the 2-position (the amino group) and the substitution pattern on the benzoic acid ring.

Quantitative Structure-Activity Relationship (QSAR) models for various series of N-substituted benzoic acid derivatives have demonstrated that physicochemical properties such as hydrophobicity, molar refractivity, and electronic effects are key determinants of their biological activity. For instance, in studies on benzoylaminobenzoic acid derivatives as antibacterial agents, increased hydrophobicity and molar refractivity were found to correlate with enhanced inhibitory activity. nih.gov This suggests that the butyl group in this compound, with its significant hydrophobic character, likely plays a crucial role in its interaction with biological targets.

Research on other anthranilic acid derivatives has also underscored the importance of the carboxylic acid moiety for their mechanism of action. nih.gov In some cases, the antitubercular activity of these compounds was attributed to the carboxylic acid group inducing intrabacterial acidification. nih.gov Therefore, any structural modification that alters the acidity of this group, such as the electronic effect of the bromine atom, is expected to have a significant impact on the biological activity.

The table below summarizes key structural features and their likely impact on the activity of this compound, based on computational and SAR studies of related compounds.

| Structural Feature | Likely Influence on Activity | Rationale from Analogous Compounds |

| Butylamino Group at C2 | Contributes to hydrophobicity, influencing membrane permeability and binding to hydrophobic pockets. The flexibility of the butyl chain allows for conformational adaptation to the binding site. | QSAR studies on related compounds show a positive correlation between hydrophobicity and activity. nih.gov |

| Bromo Group at C5 | Acts as an electron-withdrawing group, modulating the pKa of the carboxylic acid and the electron density of the aromatic ring. Its size and lipophilicity can also contribute to steric and hydrophobic interactions. | The electronic nature of ring substituents is a known determinant of activity in benzoic acid derivatives. mdpi.com |

| Carboxylic Acid Group at C1 | Essential for forming key hydrogen bonds and salt bridges with biological targets. Its acidity is crucial for the mechanism of action in some cases. | The carboxylic acid is a common feature in many bioactive anthranilic acid derivatives and is often directly involved in binding. nih.gov |

Inferred from SAR studies on related anthranilic acid derivatives, the following table outlines the predicted effect of substitutions at different positions on the this compound scaffold.

| Position of Substitution | Nature of Substituent | Predicted Effect on Activity |

| Alkyl chain of butylamino group | Branching or increasing chain length | May enhance hydrophobic interactions but could also introduce steric hindrance. |

| Alkyl chain of butylamino group | Introduction of polar groups (e.g., hydroxyl) | Could increase solubility and introduce new hydrogen bonding opportunities, but may decrease hydrophobic interactions. |

| Aromatic Ring (positions 3, 4, 6) | Additional electron-donating or electron-withdrawing groups | Would further modulate the electronic properties of the molecule, potentially fine-tuning its binding affinity and reactivity. |

Computational approaches, therefore, provide a rational framework for understanding the SAR of this compound. By dissecting the contributions of its key structural components—the butylamino group, the bromo substituent, and the carboxylic acid—researchers can make informed predictions about the impact of structural modifications on its biological activity. This, in turn, can guide the design of new analogs with potentially improved therapeutic properties.

Chemical Reactivity and Derivatization for Academic Applications

Transformations at the Butylamino Group (e.g., acylation, alkylation)

The secondary amine of the butylamino group is a key site for derivatization. It can readily undergo acylation and alkylation reactions to introduce a variety of substituents.

Acylation: The butylamino group can be acylated using acid chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group (R-C=O) onto the nitrogen atom. For instance, acylation can be a step in the synthesis of more complex molecules. A related concept is the Friedel-Crafts acylation, where an acyl group is added to an aromatic ring, a reaction that is generally not applicable to rings with strongly deactivating groups or certain amine substituents that can react with the catalyst. libretexts.org

Alkylation: The nitrogen of the butylamino group can also be alkylated using alkyl halides. This reaction introduces an additional alkyl group, converting the secondary amine into a tertiary amine. Friedel-Crafts alkylation is a method to add an alkyl group to an aromatic ring, but it is known to have limitations such as the potential for polyalkylation and carbocation rearrangements. libretexts.org

A common strategy to facilitate these transformations and to control reactivity is the use of a protecting group. For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, forming 5-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid. sigmaaldrich.com This protection allows for selective reactions at other parts of the molecule without interference from the amino group. The Boc group can be subsequently removed under acidic conditions.

Reactions of the Carboxylic Acid Functionality (e.g., esterification, salt formation)

The carboxylic acid group is another key functional handle for derivatization.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. For example, reaction with ethanol (B145695) would yield the ethyl ester. This modification can alter the solubility and pharmacokinetic properties of the parent compound. A specific example involves the hydrolysis of 5-bromo-2-chlorobenzoic acid ethyl ester using a sodium hydroxide (B78521) solution to yield 5-bromo-2-chlorobenzoic acid. google.com

Salt Formation: As a carboxylic acid, 5-Bromo-2-(butylamino)benzoic acid can react with bases to form salts. This is a common strategy to improve the aqueous solubility and stability of carboxylic acid-containing compounds. In crystal structures, carboxylic acids often form hydrogen-bonded dimers. nih.gov

Modification of the Bromo Substituent (e.g., nucleophilic aromatic substitution, cross-coupling reactions)

The bromo substituent on the aromatic ring is a versatile handle for introducing a wide array of functionalities through various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. Research has shown that 5-bromo-1,2,3-triazines can undergo SNAr reactions with phenols. nih.govresearchgate.net While this specific example does not involve this compound itself, it demonstrates the potential for such transformations on bromo-substituted aromatic rings.

Cross-Coupling Reactions: The bromo substituent is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, an efficient palladium-catalyzed cross-coupling method has been developed for 5-bromo-1,2,3-triazine, enabling the synthesis of a range of (hetero)aryl-1,2,3-triazines. uzh.chresearchgate.net This highlights the utility of a bromo substituent in building more complex molecular architectures.

Synthesis of Novel Benzoic Acid Analogues with Diverse Substituents

The reactivity of this compound at its various functional groups allows for the synthesis of a wide array of novel benzoic acid analogues.

A significant area of research has been the synthesis of sulfamoyl benzoic acid analogues. nih.govnih.gov These compounds are of interest for their potential biological activities. The synthesis often involves multiple steps, starting from precursors that are modified to introduce the sulfamoyl group and other desired functionalities. For example, 2-amino-5-sulfamoylbenzoic acid can be diazotized and subsequently treated with a metal chloride to produce 2-chloro-5-sulfamoylbenzoic acids. google.com

The versatility of the starting material allows for the preparation of numerous other substituted benzoic acid derivatives. For instance, 4-Bromo-2-(2-(butylamino)benzoyl)benzoic acid has been synthesized as a yellow solid. rsc.org Additionally, the synthesis of 5-(substituted benzylidene-2, 4-dioxothiazolidin-3-yl) benzoic acid derivatives has been reported, showcasing the potential for creating complex heterocyclic structures attached to the benzoic acid core. researchgate.net The synthesis of 5-bromo-2-chlorobenzoic acid, an important intermediate for various pharmaceuticals, can be achieved from 5-bromo-2-aminobenzoic acid derivatives through diazotization and subsequent reactions. google.com

Advanced Research Applications and Potential Roles

Strategic Use as Synthetic Intermediates in Complex Molecule Synthesis

5-Bromo-2-(butylamino)benzoic acid is a member of the substituted aminobenzoic acid family, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. The specific arrangement of a carboxylic acid, a secondary amine, and a bromine atom on the benzene (B151609) ring makes this molecule a valuable precursor for creating more complex chemical structures.

Building Blocks for Pharmaceutical Intermediates

The structural framework of this compound is strategically important for the synthesis of advanced pharmaceutical intermediates. Pharmaceutical intermediates are the chemical building blocks that form the basis for the final active pharmaceutical ingredient (API). The synthesis of related compounds, such as 5-Bromo-2-(phenylamino)benzoic acid, can be achieved through methods like the Ullman reaction, which involves reacting a starting material like 2,5-dibromobenzoic acid with an appropriate amine. google.com This highlights a common pathway for producing substituted aminobenzoic acids.

The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations. The carboxylic acid can undergo esterification or amidation, the secondary amine can be involved in N-alkylation or acylation, and the bromine atom can be replaced or used in cross-coupling reactions to introduce new functional groups. This multi-functionality makes it a valuable scaffold for building a diverse range of more complex intermediates. For instance, related bromo-benzoic acid derivatives, like 5-Bromo-2-chlorobenzoic acid, are established intermediates in the synthesis of various organic molecules.

Table 1: Synthetic Utility of Related Bromo-Benzoic Acid Precursors

| Precursor Compound | Synthetic Application | Reference |

|---|---|---|

| 2,5-Dibromobenzoic acid | Starting material for 5-Bromo-2-(phenylamino)benzoic acid | google.com |

| 5-Bromo-2-chlorobenzoic acid | Building block for pharmaceuticals and specialty chemicals | |

| 2-Amino-5-bromobenzoic acid | Precursor for 5-Bromo-2-iodobenzoic acid via diazotization |

Precursors for Specific Active Pharmaceutical Ingredients

The true value of a synthetic intermediate lies in its potential to be converted into a biologically active molecule. While direct synthesis pathways originating from this compound are not extensively documented in public literature, the utility of closely related analogs points towards its potential as a precursor for specific APIs.

Analogs such as 5-bromo-2-chlorobenzoic acid are known to be key intermediates in the synthesis of important modern drugs. For example, this compound is a precursor for certain non-steroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents. The structural motif of N-phenylanthranilic acid, which is similar to the core of this compound, is the backbone of several NSAIDs. google.com Furthermore, intermediates like 5-Bromo-2-chlorobenzoic acid are explicitly used in the manufacturing pathways of SGLT2 inhibitors such as Dapagliflozin and Empagliflozin, which are used to treat type 2 diabetes.

Given these established routes, it is chemically plausible that this compound could serve as a precursor for novel APIs where a butylamino side chain is a desired feature for modulating the drug's pharmacological properties, such as its binding affinity or metabolic stability.

Table 2: Potential API Classes Derived from Related Intermediates

| Intermediate Family | Potential API Class | Reference |

|---|---|---|

| Substituted N-Arylanthranilic Acids | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | google.com |

| 5-Bromo-2-chlorobenzoic acid | SGLT2 Inhibitors (e.g., Dapagliflozin, Empagliflozin) | |

| 5-Bromo-2-chlorobenzoic acid | Antipsychotics, Anticancer Agents | |

| Substituted Benzoate (B1203000) Esters | Local Anesthetics |

Exploration in Chemical Biology and Ligand Design

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The design of specific molecules, or ligands, that can interact with biological targets like proteins and receptors is a cornerstone of this discipline.

Design of Chemical Probes for Receptor Studies

Chemical probes are specialized small molecules used to study the function of proteins and other biomolecules. The structure of this compound possesses features that make it an attractive scaffold for designing such probes. The bromine atom is particularly useful as it provides a "handle" for further chemical modification. For example, it can be substituted through palladium-catalyzed cross-coupling reactions to attach reporter groups, such as fluorescent tags or biotin, which allow for the visualization and isolation of the target receptor. Alternatively, the bromine could be replaced with a radioisotope to create a radioligand for use in binding assays.

Development of Selective Ligands for Biological Targets

The development of ligands that selectively bind to a specific biological target is crucial for drug discovery. The aminobenzoic acid framework is a well-established pharmacophore found in many biologically active compounds. google.com The combination of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carboxylic acid), and an aromatic ring for potential pi-stacking interactions provides multiple points of contact for binding to a protein's active site. By modifying the substituents on this scaffold—such as the butyl group in this case—researchers can fine-tune the ligand's selectivity and affinity for a particular target. The known association of similar structures with NSAIDs, which target cyclooxygenase (COX) enzymes, and local anesthetics demonstrates the potential of this chemical class in ligand design. google.com

Integration into Materials Science Research Frameworks (e.g., polymer chemistry, functional materials)

The application of this compound and its analogs extends beyond pharmaceuticals into the realm of materials science. Related compounds like 5-bromo-2-chlorobenzoic acid are noted for their utility in this field. The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid group, makes it a suitable monomer for polymerization. These two groups can react to form polyamide chains, potentially creating novel polymers with specific properties conferred by the bromo and butyl substituents. Such polymers could have applications in specialty plastics or as functional materials where the bromine atom could be used for subsequent post-polymerization modification, such as grafting other molecules onto the polymer backbone to create materials with tailored surface properties.

Future Research Trajectories and Interdisciplinary Perspectives

Computational Prediction of Novel 5-Bromo-2-(butylamino)benzoic Acid Derivatives with Tailored Properties

The advent of computational chemistry has revolutionized the design of new molecules. For this compound, computational methods can predict the properties of its derivatives, guiding synthetic efforts toward compounds with specific functionalities. By employing techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can explore how modifications to the butylamino group or the aromatic ring would affect the molecule's electronic, steric, and lipophilic properties.

For instance, a study on aminobenzoic acid derivatives has shown that their bioactivities can be predicted based on structural fragments. researchgate.net This approach could be applied to a virtual library of this compound derivatives to screen for candidates with desired characteristics, such as enhanced binding affinity to a biological target or specific optical properties.

Green Chemistry Approaches for Sustainable Synthesis of the Compound and its Analogues

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and environmental impact. The synthesis of this compound and its analogs presents an opportunity to implement these principles. Traditional methods for producing similar compounds, such as 5-bromo-2-chloro-benzoic acid, often involve hazardous reagents and multiple steps. mdpi.com

Future research could focus on developing more sustainable synthetic routes. This might involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. The biological production of aminobenzoic acid and its derivatives from simple carbon sources like glucose is an emerging field that could offer a green alternative to petroleum-based synthesis. mdpi.com Additionally, exploring solvent-free reaction conditions, as demonstrated in the synthesis of 5-Bromo-2-furfural, could significantly reduce the environmental footprint of producing these compounds. asianpubs.org The N-alkylation of aminobenzoic acids using environmentally benign reagents and catalysts is another promising avenue. researchgate.netresearchgate.net

Exploration of Structure-Function Relationships at the Molecular Level for Rational Design

Understanding the relationship between a molecule's three-dimensional structure and its function is crucial for rational drug design and materials science. For this compound, this involves elucidating how its specific arrangement of atoms influences its properties.

Studies on related compounds, such as 5-Bromo-2-(phenylamino)benzoic acid, have utilized X-ray crystallography to determine their molecular structure, revealing details about bond angles, dihedral angles, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net For example, the crystal structure of 5-Bromo-2-(phenylamino)benzoic acid shows a twisted conformation and the formation of carboxylic acid inversion dimers through hydrogen bonds. nih.govresearchgate.net Similar analyses of this compound would provide invaluable data.

Development of Advanced Characterization Techniques for Intricate Molecular Interactions

A deep understanding of a molecule's behavior requires a suite of advanced characterization techniques. For this compound, this would involve a multi-faceted approach to probe its structure and interactions.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are fundamental for confirming the compound's identity and purity. For instance, detailed NMR and IR data are available for related aminobenzoic acid derivatives and their precursors. asianpubs.orgrsc.orgchemicalbook.com

To investigate more intricate molecular interactions, techniques like cryo-electron microscopy (cryo-EM) could be employed, as demonstrated in studies of how aminobenzoic acid derivatives interact with biological macromolecules like the ribosome. nih.gov Such techniques can provide high-resolution structural information about the compound when it is part of a larger complex, revealing key binding interactions.

The development and application of these advanced methods will be instrumental in building a comprehensive picture of this compound's properties and potential applications, paving the way for its use in new technologies and therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(butylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The Ullman coupling reaction is a viable approach, analogous to the synthesis of 5-Bromo-2-(phenylamino)benzoic acid ( ). Start with 2,5-dibromobenzoic acid and butylamine in the presence of a copper catalyst (e.g., CuI) under reflux (403 K). Optimize solvent choice (e.g., DMF or DMSO) and stoichiometry to minimize steric hindrance from the butyl group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallize from acetone by slow evaporation .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodology :

- NMR : Confirm substitution patterns using -NMR (e.g., aromatic protons, butyl chain signals) and -NMR (carbonyl and Br-substituted carbons).

- X-ray crystallography : Resolve intramolecular interactions, such as N–H⋯O hydrogen bonds and dihedral angles between aromatic rings (e.g., ~45° as seen in phenylamino analogs). Use programs like SHELX for structure refinement .

- IR : Identify carboxylic acid O–H stretches (~2500–3000 cm) and amide N–H stretches (~3300 cm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the molecular conformation and reactivity of this compound?

- Methodology : Computational studies (e.g., density-functional theory, DFT) can model steric repulsion between the butyl chain and bromo substituent. Compare calculated dihedral angles with experimental X-ray data to assess conformational flexibility. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

Q. How can contradictory data on hydrogen bonding and crystal packing be resolved in structural studies?

- Methodology : Re-examine crystallization solvents (e.g., acetone vs. DMSO) that may alter hydrogen-bonded dimers. Use temperature-dependent crystallography to assess dynamic interactions. Cross-validate with solid-state NMR to detect weak interactions not resolved by X-ray .

Q. What catalytic systems improve the efficiency of coupling reactions for butylamino-substituted benzoic acids?

- Methodology : Screen palladium/copper bimetallic catalysts for enhanced C–N bond formation. Monitor reaction progress via TLC or HPLC-MS. Compare turnover numbers (TON) and activation energies under varying pH and ligand conditions (e.g., BINAP for chiral control) .

Q. How can computational methods predict the compound’s bioactivity or interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like carboxylases or ion channels. Use QSAR models to correlate electronic descriptors (e.g., logP, polar surface area) with observed biological activity, leveraging analogs such as bumetanide (a benzoic acid-derived diuretic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.